1H-Indazole-7-Thiol: Structural Characterization, Synthesis, and Applications in Targeted Kinase Inhibition
1H-Indazole-7-Thiol: Structural Characterization, Synthesis, and Applications in Targeted Kinase Inhibition
Executive Summary
The nitrogen-containing heterocycle indazole is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for numerous bioactive compounds and targeted therapeutics[1]. Among its functionalized derivatives, 1H-indazole-7-thiol (CAS: 312746-73-9) [2] has emerged as a highly versatile intermediate. As a Senior Application Scientist specializing in small-molecule drug discovery, I have observed that the strategic positioning of the thiol group at the C7 position provides a unique nucleophilic vector. This allows for precise late-stage functionalization and the generation of thioether-linked libraries that effectively probe the solvent-exposed channels of kinase active sites[3].
This technical guide deconstructs the physicochemical profile of 1H-indazole-7-thiol, outlines a self-validating synthetic workflow, and details its mechanistic role in kinase inhibition.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of 1H-indazole-7-thiol is essential for predicting its behavior in biological assays and synthetic workflows. The indazole core exhibits tautomerism (1H, 2H, and 3H forms), with the 1H-tautomer being the most thermodynamically stable ground state[1].
The presence of the thiol group at the 7-position introduces a potential intramolecular hydrogen-bonding interaction with the N1-H. This interaction can lock the molecular conformation and influence the pKa of both the pyrazole ring and the thiol group, which is a critical consideration for predicting target residence time and oral bioavailability.
Table 1: Physicochemical Properties of 1H-Indazole-7-Thiol
| Parameter | Value | Mechanistic Implication |
| IUPAC Name | 1H-indazole-7-thiol | Defines the 1H-tautomer as the primary state[1]. |
| CAS Registry Number | 312746-73-9 | Essential identifier for precise chemical sourcing[2]. |
| Molecular Formula | C7H6N2S | Compact fragment (MW: 150.20 g/mol ) ideal for Fragment-Based Drug Discovery (FBDD)[2]. |
| Topological Polar Surface Area (TPSA) | ~56.2 Ų | Optimal for passive membrane permeability and intracellular target engagement[4]. |
| Hydrogen Bond Donors/Acceptors | 2 / 2 | Facilitates bidentate anchoring in the kinase ATP-binding hinge region[3]. |
Mechanistic Insights in Drug Discovery: Kinase Inhibition
The indazole scaffold is widely recognized by structural biologists as an ATP adenine isostere[3]. In the context of kinase inhibition, the N1 and N2 atoms of the indazole ring act as a highly efficient hydrogen bond donor-acceptor pair, interacting directly with the backbone amide residues of the kinase hinge region[5].
When functionalized at the 7-position, the resulting derivatives project outward toward the solvent-exposed region or into specific hydrophobic sub-pockets, depending on the specific kinase architecture[5]. For instance, in the development of analog-sensitive Akt inhibitors, bulky substitutions at the 7-position of the indazole ring were critical for achieving selectivity against the native gatekeeper methionine residue[5]. Furthermore, indazole derivatives have shown profound efficacy in targeting the PI3K/Akt pathway, directly inhibiting components like PI3K, PDK1, and mTOR[6].
Fig 1: Mechanism of action of 1H-indazole-7-thiol derivatives in the PI3K/Akt signaling pathway.
Self-Validating Synthetic Protocol: De Novo Synthesis
Direct thiolation of the indazole core can be challenging due to regioselectivity issues and the risk of forming symmetric diaryl sulfides. Therefore, we utilize a highly controlled, three-step Sandmeyer-type sequence starting from 1H-indazol-7-amine. This protocol is designed as a self-validating system, ensuring high fidelity at each intermediate stage.
Protocol: Synthesis of 1H-Indazole-7-Thiol via Xanthate Intermediate
Step 1: Diazotization
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Procedure : Suspend 1H-indazol-7-amine (1.0 eq) in 6M aqueous HCl and cool to 0°C. Add a pre-cooled solution of NaNO2 (1.1 eq) dropwise, maintaining the internal temperature below 5°C.
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Causality : Strict temperature control is imperative. The diazonium salt is highly unstable; elevated temperatures will lead to the rapid evolution of N2 gas and the formation of the corresponding phenol byproduct.
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Validation : Perform a starch-iodide paper test. A persistent blue-black color confirms the presence of excess nitrous acid, indicating the complete consumption of the starting amine.
Step 2: Xanthate Substitution
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Procedure : Neutralize the cold diazonium solution to pH 6 using saturated Na2CO3. Add this solution dropwise to a vigorously stirring, pre-warmed (65°C) aqueous solution of potassium O-ethyl carbonodithioate (potassium ethyl xanthate, 2.0 eq).
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Causality : The xanthate acts as a soft, bulky nucleophile that selectively displaces the diazonium group without cross-reacting with the pyrazole nitrogen. Pre-warming the receiving flask ensures instantaneous displacement, preventing diazonium degradation.
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Validation : Monitor the reaction via the cessation of nitrogen gas evolution. LC-MS analysis of an aliquot must confirm the mass of the xanthate intermediate before proceeding.
Step 3: Base-Catalyzed Hydrolysis
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Procedure : Isolate the xanthate intermediate via organic extraction and dissolve it in 2M ethanolic KOH. Reflux the mixture for 4 hours. Cool the solution and carefully acidify with 1M HCl to pH 3 to precipitate the product.
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Causality : Base hydrolysis cleaves the xanthate ester, generating the thiolate anion. Subsequent acidification is required to protonate the thiolate, yielding the free 1H-indazole-7-thiol and driving it out of the aqueous solution.
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Validation : Perform Thin-Layer Chromatography (TLC) (Hexane:EtOAc 3:1) visualized with UV and Ellman's reagent (DTNB). A bright yellow spot upon DTNB staining unequivocally confirms the presence of the free thiol.
Fig 2: Self-validating synthetic workflow for 1H-indazole-7-thiol with in-process controls.
Conclusion
1H-indazole-7-thiol stands out as a critical precursor in the synthesis of advanced therapeutics. By leveraging its unique physicochemical properties and the synthetic handle provided by the C7-thiol, researchers can design highly selective, ATP-competitive kinase inhibitors. Strict adherence to validated synthetic protocols ensures the high-purity generation of this scaffold, ultimately accelerating the drug discovery pipeline and minimizing downstream assay artifacts.
References
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Title : Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source : Molecules (MDPI) URL :[Link]
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Title : Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway Source : Bioorganic & Medicinal Chemistry Letters (via NIH PubMed Central) URL :[Link]
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Title : Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source : European Journal of Medicinal Chemistry URL :[Link]
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- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
